REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].C[Si]([C:14]#[CH:15])(C)C.C(N(CC)CC)C>CN(C)C=O>[C:14]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])#[CH:15]
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Name
|
|
Quantity
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10.5 g
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Type
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reactant
|
Smiles
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IC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
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Name
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dichloro-bis-triphenylphosphine palladium
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Quantity
|
1 g
|
Type
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reactant
|
Smiles
|
|
Name
|
cuprous iodide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction solution
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Type
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CUSTOM
|
Details
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was evaporated
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Type
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ADDITION
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Details
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to the resulting residue were added ethyl acetate and water
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Type
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WASH
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Details
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The resulting organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
|
Details
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The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the resulting residue was dissolved in methanol (100 ml)
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Type
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ADDITION
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Details
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a 5N aqueous solution of sodium hydroxide (20 ml) was added
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Type
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CUSTOM
|
Details
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reacted at 60° C. for 1 hr
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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The reaction solution was evaporated
|
Type
|
ADDITION
|
Details
|
to the resulting residue were added ether and water
|
Type
|
WASH
|
Details
|
The resulting ether layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)
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Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |